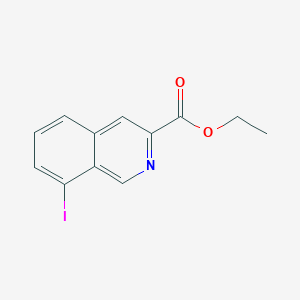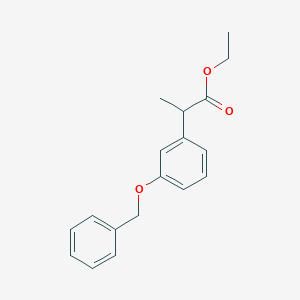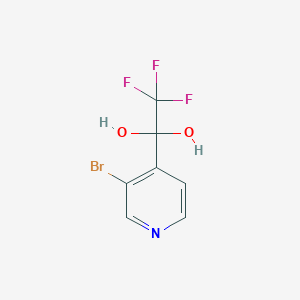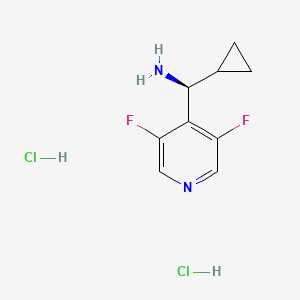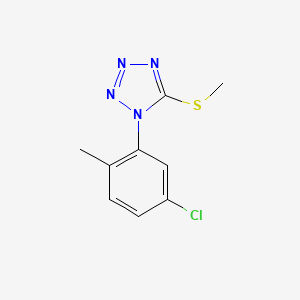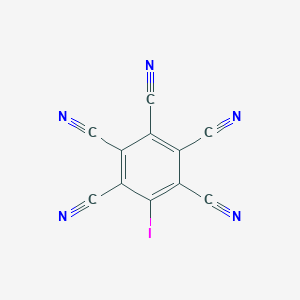
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is an organic compound with the molecular formula C11IN5 It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with five cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile typically involves the iodination of benzene-1,2,3,4,5-pentacarbonitrile. This can be achieved through electrophilic aromatic substitution reactions using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The cyano groups can participate in redox reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom, while oxidation and reduction can modify the cyano groups.
科学研究应用
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism by which 6-Iodobenzene-1,2,3,4,5-pentacarbonitrile exerts its effects is largely dependent on its interactions with other molecules. The iodine atom and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular targets and pathways, such as enzyme activity or receptor binding, leading to specific biological or chemical effects.
相似化合物的比较
Similar Compounds
Benzene-1,2,3,4,5-pentacarbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromobenzene-1,2,3,4,5-pentacarbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
6-Chlorobenzene-1,2,3,4,5-pentacarbonitrile: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
6-Iodobenzene-1,2,3,4,5-pentacarbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to other halogens like chlorine or bromine can influence the compound’s interactions and applications in various fields.
属性
分子式 |
C11IN5 |
|---|---|
分子量 |
329.06 g/mol |
IUPAC 名称 |
6-iodobenzene-1,2,3,4,5-pentacarbonitrile |
InChI |
InChI=1S/C11IN5/c12-11-9(4-16)7(2-14)6(1-13)8(3-15)10(11)5-17 |
InChI 键 |
OWAMZTHCOMZQCU-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1C#N)C#N)I)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


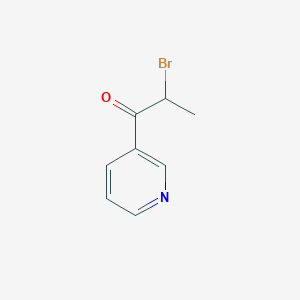

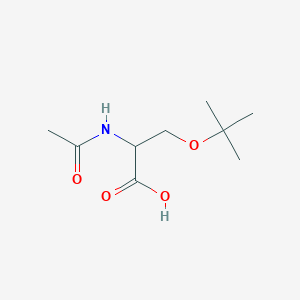

![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)

